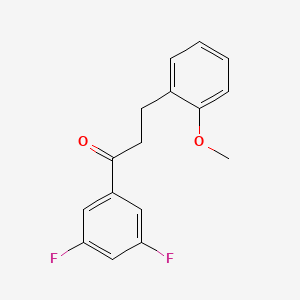

4'-Cyano-3-(2,4-dimethylphenyl)propiophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related cyano compounds involves condensation reactions. For instance, 2-Cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid was synthesized through the condensation of 4-dimethylaminobenzaldehyde and methyl cyanoacetate, followed by purification using column chromatography . Similarly, 2-cyano-4'-methylbiphenyl was produced by condensation of 2-chlorobenzonitrile with the Grignard reagent of 4-chlorotoluene, using anhydrous manganous chloride as a catalyst . These methods suggest that the synthesis of 4'-Cyano-3-(2,4-dimethylphenyl)propiophenone could also involve a condensation step, possibly with a Grignard reaction if a similar synthetic pathway is followed.

Molecular Structure Analysis

The structure of cyano compounds is typically confirmed using spectroscopic techniques. The study on 2-Cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid utilized 1H Nuclear Magnetic Resonance (NMR), 13C NMR, and Fourier Transform Infrared (FTIR) spectroscopy to reveal the structure . These techniques would likely be applicable in analyzing the molecular structure of 4'-Cyano-3-(2,4-dimethylphenyl)propiophenone as well.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of cyano compounds similar to 4'-Cyano-3-(2,4-dimethylphenyl)propiophenone. However, cyano groups are known to be reactive towards nucleophiles and can participate in various organic reactions, such as nucleophilic addition or substitution. The presence of the cyano group could also influence the electronic properties of the compound, as seen in the study of 3-alkoxy-4-cyanothiophenes .

Physical and Chemical Properties Analysis

The electronic properties of cyano compounds can be studied using ultraviolet-visible absorption spectroscopy, as was done for 2-Cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid . Cyclic voltammetry can be used to analyze how the compound's electrochemical behavior is influenced by scan rate . Thermal properties can be assessed using thermogravimetric analysis (TG) and differential thermal analysis (DTA) . These techniques could be employed to determine the physical and chemical properties of 4'-Cyano-3-(2,4-dimethylphenyl)propiophenone, including its thermal stability and electronic characteristics.

Scientific Research Applications

-

Thiophene and its substituted derivatives :

- Application: Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .

- Method: It has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

- Results: They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

-

2-Cyano-3-[4-(diphenylamino)phenyl]acrylic acid :

- Application: This molecule is one of the most important dyes used in Dye-Sensitized Solar Cells (DSSC) .

- Method: The RHF and DFT (B3LYP and WB97XD) methods along with the 6-31+G** have been used to study the structural, optoelectronic and thermodynamic properties of the 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid .

- Results: The dipole moment, polarizability, anisotropy of polarizability, hyperpolarizability, HOMO and LOMO energy, energy gap, dielectric constant, electric susceptibility, refractive index and thermodynamic properties of this molecule have been calculated .

properties

IUPAC Name |

4-[3-(2,4-dimethylphenyl)propanoyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO/c1-13-3-6-16(14(2)11-13)9-10-18(20)17-7-4-15(12-19)5-8-17/h3-8,11H,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDNRXCAAHAFCSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCC(=O)C2=CC=C(C=C2)C#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644672 |

Source

|

| Record name | 4-[3-(2,4-Dimethylphenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Cyano-3-(2,4-dimethylphenyl)propiophenone | |

CAS RN |

898793-69-6 |

Source

|

| Record name | 4-[3-(2,4-Dimethylphenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-oxo-5-[2-(3-pyrrolinomethyl)phenyl]valerate](/img/structure/B1343417.png)